molecular formula C20H14ClFN2O2 B504888 N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide

Katalognummer: B504888
Molekulargewicht: 368.8g/mol
InChI-Schlüssel: LKCFCMHKFTVLNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide is a chemical compound with the molecular formula C20H14ClFN2O2 and a molar mass of 368.7887632 g/mol . This compound is known for its unique structural properties, which include a chlorobenzoyl group, an amino group, and a fluorobenzamide group. It is used in various scientific research applications due to its potential biological and chemical activities.

Vorbereitungsmethoden

The synthesis of N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid, 3-aminophenyl, and 2-fluorobenzoyl chloride.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

    Synthetic Route:

Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions and starting materials. The process is optimized for yield and purity, ensuring that the final product meets the required specifications.

Analyse Chemischer Reaktionen

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H14ClFN2O2

Molekulargewicht

368.8g/mol

IUPAC-Name

N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C20H14ClFN2O2/c21-14-6-3-5-13(11-14)19(25)23-15-7-4-8-16(12-15)24-20(26)17-9-1-2-10-18(17)22/h1-12H,(H,23,25)(H,24,26)

InChI-Schlüssel

LKCFCMHKFTVLNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)F

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.